1-O-Deacetyl-2alpha-hydroxykhayanolide E
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-O-Deacetyl-2alpha-hydroxykhayanolide E is a natural product that can be isolated from Swietenia mahagoni . It is widely distributed in the leaves and branches of Swietenia mahagoni .
Molecular Structure Analysis
The molecular formula of 1-O-Deacetyl-2alpha-hydroxykhayanolide E is C27H32O11 . Its molecular weight is 532.54 .Physical And Chemical Properties Analysis
1-O-Deacetyl-2alpha-hydroxykhayanolide E is a powder . It has a molecular weight of 532.5 g/mol and a molecular formula of C27H32O11 .Wissenschaftliche Forschungsanwendungen
HDAC Inhibitors in Cancer Therapy
HDAC inhibitors are emerging as promising agents in cancer therapy due to their ability to induce cancer cell death, inhibit cell mobility, and have antiangiogenic activity. These compounds, including hydroxamates, cyclic peptides, benzamides, and fatty acids, target different HDACs and are in various stages of clinical trials (P. Marks, 2010). They are most effective when used in combination with other anticancer agents.
Epigenetic Modulation and Cancer
HDAC inhibitors also play a crucial role in modulating the epigenetic landscape of cancer cells, influencing gene expression through changes in histone acetylation. This modulation can lead to the reactivation of tumor suppressor genes and the suppression of oncogenes, highlighting the potential of HDAC inhibitors in cancer therapy (S. Spiegel, S. Milstien, S. Grant, 2012).
Targeting HDAC for Neurodegenerative Diseases
Beyond cancer therapy, HDAC inhibitors are being explored for their potential in treating neurodegenerative diseases. By modulating gene expression through epigenetic mechanisms, these inhibitors could offer new avenues for neuroprotection and the treatment of disorders such as Alzheimer's and Parkinson's diseases (S. Shen, A. Kozikowski, 2019).
HDAC Inhibitors as Multifunctional Agents
Research suggests that HDAC inhibitors possess multifunctional therapeutic potential, extending beyond their anticancer capabilities to include effects on cellular processes such as inflammation, immune response, and neurological function. This broad applicability underscores the importance of continued research into HDAC inhibitors for various medical applications (Tao Liu, S. Kuljaca, A. Tee, G. Marshall, 2006).
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that this compound is a type of limonoid, a class of highly oxygenated modified triterpenoids . Limonoids are known for their diverse range of biological activities and are of great interest in science given that they exhibit a broad range of medicinal properties that promote health and prevent disease .
Mode of Action
Limonoids, the class of compounds to which it belongs, are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Limonoids, in general, are known to influence a variety of biological activities, including anticancer, antimalarial, hepatoprotection, anti-inflammatory, neuroprotection, antimicrobial, antifungal, and antifeedant activities .
Pharmacokinetics
It is suggested that it may have better solubility at lower concentrations .
Result of Action
Limonoids, the class of compounds to which it belongs, are known to exhibit a broad range of medicinal properties that promote health and prevent disease .
Action Environment
It is known that this compound is widely distributed in the leaves and branches of swietenia mahagoni , suggesting that it may be influenced by the plant’s growth environment.
Eigenschaften
IUPAC Name |
methyl (2S)-2-[(1S,2S,3S,4R,7S,8S,12R,14R,16R,17R,18S)-8-(furan-3-yl)-1,3,14-trihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O11/c1-21-11-24(32)19-26(33)13(23(24,3)16(21)15(29)18(30)35-4)5-7-22(2)17(12-6-8-36-10-12)37-14(28)9-25(22,26)38-27(19,34)20(21)31/h6,8,10,13,15-17,19,29,32-34H,5,7,9,11H2,1-4H3/t13-,15+,16+,17+,19+,21-,22+,23-,24+,25-,26+,27-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUBHZUNBSRUQC-UVQHVSCZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C4(C(C5(CC4(C6C3(C1(CC(=O)OC2C7=COC=C7)OC6(C5=O)O)O)O)C)C(C(=O)OC)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]4([C@H]([C@]5(C[C@@]4([C@H]6[C@@]3([C@]1(CC(=O)O[C@H]2C7=COC=C7)O[C@]6(C5=O)O)O)O)C)[C@@H](C(=O)OC)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32O11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.